Potassium but-2-ynedioate

Electroorganic synthesis Anodic oxidation Polyyne generation

Researchers developing MOFs or coordination polymers often face linker decomposition when using thermolabile free acetylenedicarboxylic acid in solvothermal syntheses. This dipotassium salt (K₂ADC, CAS 14341-52-7) eliminates that failure point by providing the stable, fully deprotonated ADC²⁻ dianion directly. - Delivers precise metal-to-linker stoichiometry for Ce(IV), Hf(IV), and Zr(IV) MOFs with high CO₂ adsorption. - Enables anodic oxidation to soluble polyynes without acetylene gas evolution, unlike fumarate or maleate salts. - Crystalline, water-soluble solid compatible with room-temperature and mechanochemical synthesis protocols.

Molecular Formula C4K2O4
Molecular Weight 190.24 g/mol
CAS No. 14341-52-7
Cat. No. B076536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium but-2-ynedioate
CAS14341-52-7
Synonyms2-Butynedioic acid dipotassium salt
Molecular FormulaC4K2O4
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC(#CC(=O)[O-])C(=O)[O-].[K+].[K+]
InChIInChI=1S/C4H2O4.2K/c5-3(6)1-2-4(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeyBXISNBUTGVYPFK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium But-2-ynedioate Identity and Core Differentiators


Potassium but-2-ynedioate (CAS 14341-52-7) is the dipotassium salt of acetylenedicarboxylic acid (ADC), bearing the formula C₄K₂O₄ and a molecular weight of 190.24 g·mol⁻¹ [1]. It serves as a source of the acetylenedicarboxylate dianion ([O₂C–C≡C–CO₂]²⁻), a short, rigid, linear linker featuring a carbon–carbon triple bond. This compound is a bench-stable, water-soluble solid that provides the fully deprotonated ADC²⁻ dianion directly, distinguishing it from the monopotassium salt (KHadc, CAS 928-04-1) and the free acid (H₂ADC, CAS 142-45-0) [2]. Its primary roles are as a precursor for metal-organic frameworks (MOFs) and coordination polymers, a substrate in anodic decarboxylation studies, and an intermediate in organic synthesis of acetylenic derivatives [3].

Directly supplies fully deprotonated ADC²⁻ dianion for MOF and coordination polymer synthesis.
Bench-stable, water-soluble solid—simplifies solvothermal and aqueous reaction protocols.
Distinct charge state and stoichiometry compared to monopotassium salt and free acid forms.

Why Dipotassium ADC Cannot Be Replaced by Other Sources


Acetylenedicarboxylate is available in several forms—free acid (H₂ADC), monopotassium salt (KHadc), dipotassium salt (K₂ADC), and dialkyl esters (e.g., DMAD)—yet these are not interchangeable [1]. The free acid (H₂ADC) is thermosensitive, decomposing before melting (~183 °C) and requiring cold storage, which limits its use in solvothermal syntheses . The monopotassium salt (CAS 928-04-1, MW 152.15) provides only one carboxylate group in deprotonated form, delivering a different stoichiometry and charge density to the reaction medium . Dialkyl acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (DMAD, CAS 762-42-5), are liquids that present solubility and reactivity profiles orthogonal to those of the dipotassium salt, which is a crystalline, water-soluble solid [2]. The dipotassium salt (CAS 14341-52-7) uniquely supplies two equivalents of potassium cation along with the fully deprotonated ADC²⁻ dianion, a stoichiometric feature that directly determines metal-to-linker ratios in MOF syntheses and ionic strength in electrochemical studies [3]. These differences are not cosmetic; they dictate solvent compatibility, reaction yields, and the physical properties of downstream products. The evidence below quantifies these distinctions.

!
Free acid H₂ADC: thermosensitive; decomposes before melting (~183 °C). Cold storage required, unsuitable for solvothermal MOF synthesis.
!
Monopotassium salt (KHadc): delivers only singly deprotonated HADC⁻ anion and one K⁺ per linker; stoichiometry and charge density differ, may require additional base adjustment.
!
Dimethyl acetylenedicarboxylate (DMAD): liquid ester with orthogonal solubility and reactivity; undergoes Diels–Alder cycloaddition rather than direct metal–linker coordination, blocking MOF and organometallic pathways.

Quantitative Differentiation from Analogues


Anodic Decarboxylation Product Distribution vs. Fumarate and Maleate Salts

Under identical anodic oxidation conditions, the dipotassium salt of acetylenedicarboxylic acid (K₂ADC) follows a fundamentally different reaction pathway compared to the dipotassium salts of fumaric and maleic acids [1]. Electrooxidation of dipotassium fumarate and maleate generates acetylene gas alongside CO₂ and CO; the best acetylene yield is obtained from fumaric acid. In contrast, the dipotassium acetylenedicarboxylate produces exclusively a mixture of CO₂, CO, and soluble polyynes, with no free acetylene detected [1]. This qualitative divergence is attributed to the presence of the pre-existing triple bond in ADC, which redirects the anodic fragmentation toward carbon suboxide polymers (polyynes) rather than acetylene liberation. For researchers procuring starting materials for carbyne or polyyne synthesis, K₂ADC offers a direct electrochemical route to soluble polyynes that cannot be replicated by the fumarate or maleate salts.

Anodic Product Distribution
Head-to-head comparison
Polyynes exclusively; no acetylene detected Fumarate/maleate: acetylene + CO₂
Enables electrochemical polyyne synthesis route.
Identical anodic oxidation conditions; UV/VIS & FT-IR verified.
Electroorganic synthesis Anodic oxidation Polyyne generation

Organotitanium Semiconductor Synthesis and Product Divergence

Reaction of titanocene dichloride (Cp₂TiCl₂) with the dipotassium salt of acetylenedicarboxylic acid produces a high yield of an insoluble orange product that exhibits potential semiconductor behavior with an apparent optical bandgap in the orange region of the visible spectrum [1][2]. Thermogravimetric analysis under N₂ reveals decomposition onset at 238 °C, with approximately 46% total mass loss up to 1350 °C; exothermic decomposition in air begins at 235 °C, forming titanium oxides [1]. Although the mono- and dipotassium salts both yield this product, the dipotassium salt provides a defined K:ADC stoichiometry of 2:1 that can influence the reproducibility and yield of the organometallic product. By comparison, the free acid H₂ADC cannot be used directly in this reaction due to its acidity and thermosensitivity, while ester derivatives such as DMAD follow entirely different reaction manifolds (e.g., Diels–Alder cycloaddition), precluding the formation of the semiconducting coordination polymer.

Cp₂TiCl₂ Reaction Outcome
Cross-study comparable
Orange semiconducting polymer; decomp. onset 238 °C Free acid unsuitable; DMAD yields Diels-Alder product
Preferred for organotitanium semiconductor synthesis.
TGA under N₂ and air; optical bandgap in visible region.
Coordination polymer Semiconductor Titanocene chemistry

Stoichiometry and Ionic Charge State vs. Monopotassium ADC

The dipotassium salt (K₂ADC, MW 190.24 g·mol⁻¹) delivers exactly two potassium cations and one fully deprotonated ADC²⁻ dianion per formula unit, whereas the monopotassium salt (KHadc, CAS 928-04-1, MW 152.15 g·mol⁻¹) bears one acidic proton on a carboxylate group and provides only a singly deprotonated HADC⁻ anion [1][2]. This distinction profoundly affects metal–ligand stoichiometry in MOF synthesis. When K₂ADC is used, two equivalents of potassium are introduced per linker, potentially serving as a secondary metal source or requiring consideration in cation-templated frameworks [3]. When KHadc is used instead, only one potassium equivalent is present, and the protonated carboxyl group may remain uncoordinated unless additional base is added. In a typical Ce(IV)- or Zr(IV)-based MOF synthesis where the ADC²⁻ linker is required, K₂ADC supplies the correct charge state of the linker directly, eliminating the need for exogenous base and simplifying reaction protocols [3].

Linker Charge & Stoichiometry
Class-level inference
ADC²⁻ (fully deprotonated), 2 K⁺ per linker HADC⁻ (singly deprotonated), 1 K⁺ per linker
Directly delivers correct linker charge state for MOFs.
Eliminates need for exogenous base; defines metal-to-linker ratio.
MOF synthesis Linker stoichiometry Coordination chemistry

Validated Application Scenarios for Procurement


Electrochemical Synthesis of Polyynes

The dipotassium salt of acetylenedicarboxylic acid is the only dipotassium unsaturated dicarboxylate that yields soluble polyynes upon anodic oxidation, without acetylene gas evolution [1]. Researchers investigating carbyne or linear carbon-chain materials can procure K₂ADC to directly generate polyyne mixtures; the alternative dipotassium fumarate or maleate salts instead produce acetylene and are unsuitable for this purpose [1]. The product distribution has been characterized qualitatively and quantitatively by UV/VIS and FT-IR spectroscopy [1].

Porous MOF Synthesis with ADC Linker

ADC-based MOFs featuring Ce(IV), Hf(IV), and Zr(IV) nodes exhibit high hydrophilicity, high CO₂ adsorption capacity and enthalpy, and halogen vapor uptake, properties attributed to the –C≡C– triple bond in the linker backbone [1]. The dipotassium salt K₂ADC is the preferred ADC source because it provides the fully deprotonated ADC²⁻ linker directly, avoiding the thermal instability issues of the free acid H₂ADC and the incomplete deprotonation of the monopotassium salt [1]. Room-temperature solution synthesis or mechanochemical methods are recommended to preserve linker integrity [1].

Organotitanium Semiconducting Materials

The reaction of Cp₂TiCl₂ with dipotassium acetylenedicarboxylate yields an insoluble orange coordination polymer that exhibits an apparent optical bandgap in the orange region of the visible spectrum and decomposes above 235 °C [1]. This material has potential as a semiconductor precursor and is accessible exclusively through the dipotassium (or monopotassium) ADC salt; the corresponding ester or free acid starting materials do not produce the same product . Procurement of K₂ADC is therefore required for replication or extension of this synthetic protocol.

Application
Selection Property
Validation Focus
Electrochemical polyyne synthesis
Anodic decarboxylation product divergence
UV/VIS and FT-IR polyyne verification; absence of acetylene
Porous MOF synthesis (Ce, Hf, Zr)
Fully deprotonated ADC²⁻ linker in a water-soluble, bench-stable form
Reproducible metal-to-linker stoichiometry and framework porosity
Organotitanium semiconducting materials
Reactivity with Cp₂TiCl₂ to form coordination polymer
Thermal stability profile and optical bandgap assessment
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